5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

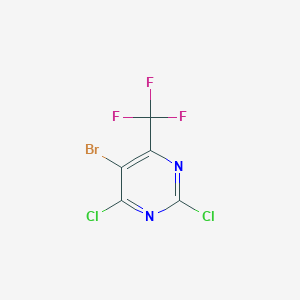

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5BrCl2F3N2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties .

Mécanisme D'action

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with bromine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-TFP serves as an important intermediate in the synthesis of more complex organic compounds. It is often utilized in the preparation of various substituted pyrimidines and other heterocycles, which are crucial in many chemical processes . The presence of bromine and trifluoromethyl groups enhances its reactivity and selectivity in reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Comparison of Synthesis Methods for 5-Bromo-TFP

| Method | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Halogenation | Bromine | Variable | Inert atmosphere |

| Trifluoromethylation | Sodium trifluoromethanesulfinate, CF3I | 49% | 40-100°C, aqueous media |

| Palladium-Catalyzed Coupling | Pd(II) catalyst, potassium carbonate | Variable | Sealed tube, microwave conditions |

Biological Research

Study of Halogenated Compounds

The compound is used to investigate the effects of halogenated pyrimidines on biological systems. Its structural properties allow researchers to explore how these modifications influence biological activity, including enzyme inhibition and interactions with nucleic acids .

Pharmacological Potential

5-Bromo-TFP has been identified as a precursor for developing antiviral and anticancer agents. Its ability to interfere with cellular processes makes it a candidate for drug development aimed at targeting specific pathways involved in disease progression .

Pharmaceutical Applications

Building Block for Pharmaceuticals

In medicinal chemistry, 5-Bromo-TFP is employed as a building block for synthesizing various pharmaceutically active compounds. Its derivatives have shown promise in treating conditions such as cancer and viral infections. The compound's unique halogen substituents contribute to its bioactivity by enhancing lipophilicity and stability .

Agrochemical Development

Role in Agrochemicals

The compound is also utilized in the production of agrochemicals, where its properties can be leveraged to develop herbicides, fungicides, and insecticides. The incorporation of trifluoromethyl groups often enhances the efficacy and environmental stability of these compounds .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 5-Bromo-TFP in various applications:

- Antiviral Activity : Research demonstrated that derivatives of 5-Bromo-TFP exhibited significant antiviral properties against specific viral strains, showcasing its potential as a therapeutic agent .

- Cancer Treatment : A study published in a pharmaceutical journal indicated that compounds derived from 5-Bromo-TFP were effective in inhibiting tumor growth in vitro, suggesting a pathway for further drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 5-Bromo-2,4-dichloropyrimidine

- 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Activité Biologique

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CBrClFN and a molecular weight of 284.88 g/mol. The presence of multiple halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Cell Proliferation : Preliminary studies show that it can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. For instance:

- In Vitro Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). It showed IC values ranging from 1.75 to 9.46 µM, indicating significant inhibitory effects on cell proliferation .

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 1.75 |

| HCT116 | 9.46 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Microbial Inhibition : In studies assessing its efficacy against various bacterial strains, it demonstrated MIC values lower than those of traditional antibiotics like chloramphenicol, indicating strong antimicrobial potential .

Case Studies

- Cancer Treatment : A case study involving the treatment of MDA-MB-231 cells with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. The study concluded that the compound could be a candidate for further development as an anticancer agent.

- Antiviral Research : Another investigation focused on the compound's antiviral properties against influenza virus strains. Results indicated a significant reduction in viral load in infected cells treated with the compound .

Safety and Toxicity

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its pharmacokinetics and long-term effects.

Propriétés

IUPAC Name |

5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQALTZZYLOATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858670 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240622-62-1 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.